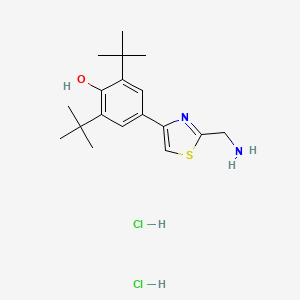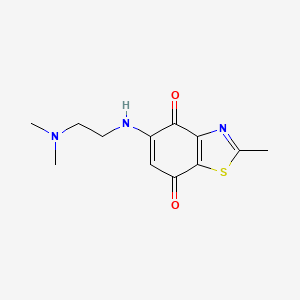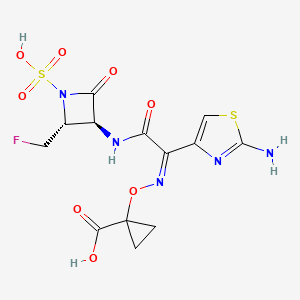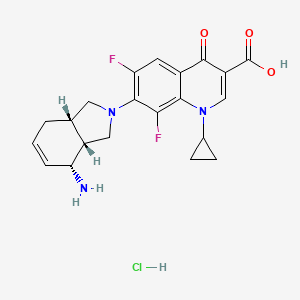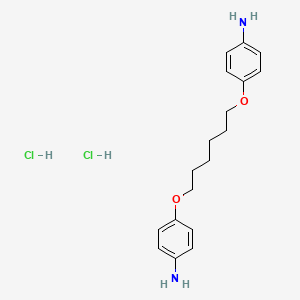
4,4'-(Hexamethylenedioxy)dianiline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline, 4,4'-(hexamethylenedioxy)di-, dihydrochloride is a bioactive chemical.
Applications De Recherche Scientifique
Hemoglobin Binding Studies
4,4'-Methylenedianiline (MDA) and its analogues, including 4,4'-(Hexamethylenedioxy)dianiline, have been studied for their binding to hemoglobin. This research is crucial in understanding their biological availability and potential genotoxic intermediates. For instance, Sabbioni and Schütze (1998) investigated hemoglobin adducts in rats dosed with diamines, including MDA, to understand their carcinogenic potency and biological availability (Sabbioni & Schütze, 1998).
Polymer Science and Engineering
In the field of polymer science, derivatives of 4,4'-(Hexamethylenedioxy)dianiline dihydrochloride have been used extensively. For example, Hsiao, Yang, and Lo (1998) synthesized aromatic polyimides using diamine monomers derived from this compound, demonstrating its application in producing high-performance polymers with desirable properties like solubility and thermal stability (Hsiao, Yang, & Lo, 1998).
Elastomer Performance Enhancement
The use of dianiline curatives in polyacrylicester elastomer components has been researched to enhance their thermal and mechanical properties. Saha et al. (2018) explored how dianiline curatives affect the network structures and properties of elastomers, using various spectroscopic analyses (Saha et al., 2018).
Fluorescent Probes in Chemistry
This compound derivatives have been used to develop fluorescent probes. Hu et al. (2010) created compounds that exhibited on/off behavior for detecting specific metal ions, demonstrating the utility of these compounds in sensitive and selective chemical sensing (Hu et al., 2010).
Propriétés
Numéro CAS |
6889-02-7 |
|---|---|
Formule moléculaire |
C18H26Cl2N2O2 |
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
[4-[6-(4-azaniumylphenoxy)hexoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C18H24N2O2.2ClH/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18;;/h5-12H,1-4,13-14,19-20H2;2*1H |
Clé InChI |
VPWOFQDPWACDJS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[NH3+])OCCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |
SMILES canonique |
C1=CC(=CC=C1[NH3+])OCCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aniline, 4,4'-(hexamethylenedioxy)di-, dihydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




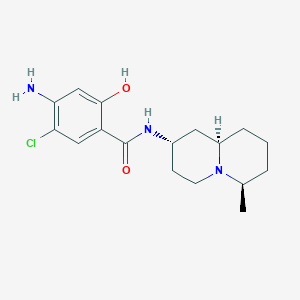
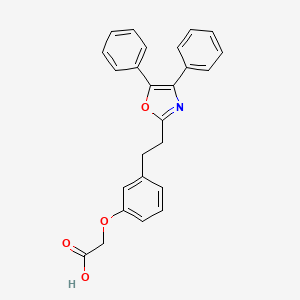
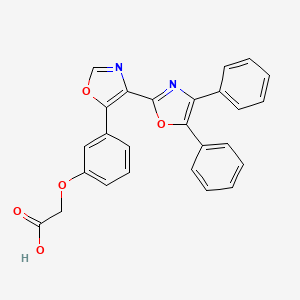
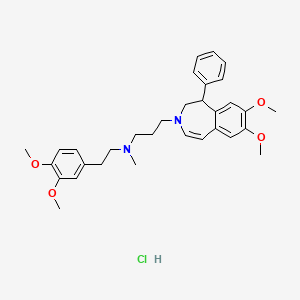



![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)
